molecular formula C23H24N4O6 B5425003 ethyl 4-[2-(benzoylamino)-3-(4-nitrophenyl)acryloyl]-1-piperazinecarboxylate

ethyl 4-[2-(benzoylamino)-3-(4-nitrophenyl)acryloyl]-1-piperazinecarboxylate

Cat. No.: B5425003
M. Wt: 452.5 g/mol
InChI Key: XKCFASBEIUVOLN-SILNSSARSA-N
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Description

Ethyl 4-[2-(benzoylamino)-3-(4-nitrophenyl)acryloyl]-1-piperazinecarboxylate is a chemical compound with the molecular formula C23H24N4O6 .


Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C23H24N4O6 . This indicates that it contains 23 carbon atoms, 24 hydrogen atoms, 4 nitrogen atoms, and 6 oxygen atoms . The exact arrangement of these atoms in the molecule would be determined by the compound’s specific synthesis process.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and density, aren’t specified in the retrieved resources .

Properties

IUPAC Name

ethyl 4-[(Z)-2-benzamido-3-(4-nitrophenyl)prop-2-enoyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O6/c1-2-33-23(30)26-14-12-25(13-15-26)22(29)20(24-21(28)18-6-4-3-5-7-18)16-17-8-10-19(11-9-17)27(31)32/h3-11,16H,2,12-15H2,1H3,(H,24,28)/b20-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKCFASBEIUVOLN-SILNSSARSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C(=CC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)N1CCN(CC1)C(=O)/C(=C/C2=CC=C(C=C2)[N+](=O)[O-])/NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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